9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone is a synthetic compound belonging to the class of acridinones. Acridinones are a group of nitrogen-containing heterocyclic compounds known for their diverse biological activities. Research indicates potential applications of 9-amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone and its derivatives in various fields, including psychotropic, antiamnestic, and lipid-regulating activities. []
9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone is a compound belonging to the acridine family, which is characterized by its unique aromatic structure. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry, where it has been investigated for its anticancer properties and other therapeutic applications. The structural framework of acridines allows for significant interactions with biological macromolecules, such as DNA, making them a focus of research in drug development.
The compound can be synthesized through various chemical methods, often involving the modification of existing acridine derivatives. Research articles and patents have documented its synthesis and potential applications in pharmaceuticals, particularly as anticancer agents and in other therapeutic contexts .
9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone falls within the classification of heterocyclic compounds and aromatic amines. It is specifically categorized under acridine derivatives, which are known for their diverse biological activities.
The synthesis of 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone typically involves a multi-step process. A common synthetic route includes:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques such as chromatography are used for purification .
The molecular structure of 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone features a tricyclic acridine core with a dimethyl substitution at the 3-position and an amino group at the 9-position.
The compound exhibits a planar structure due to the conjugated system present in the acridine moiety, which facilitates interactions with biological targets .
9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone can participate in various chemical reactions:
These reactions are often exploited in drug design to enhance anticancer activity or modify pharmacokinetic properties.
The mechanism by which 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone exerts its biological effects primarily involves:
Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, supporting its role as a potential therapeutic agent .
9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has several applications in scientific research:
9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone (CAS 130186-64-0) is a nitrogen-containing heterocyclic compound with molecular formula C₁₅H₁₆N₂O and molecular weight 240.3 g/mol. It belongs to the acridinone class, characterized by a tricyclic framework comprising two benzene rings fused to a central pyridone ring. The structural features include:
The canonical SMILES representation is CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N, confirming the conjugated ring system and substituent positions . This unique architecture facilitates diverse biological interactions, particularly with nucleic acids and enzymes.
Table 1: Key Identifiers of 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone
Property | Value/Descriptor |
---|---|
CAS Registry Number | 130186-64-0 |
IUPAC Name | 9-amino-3,3-dimethyl-2,4-dihydroacridin-1-one |
Molecular Formula | C₁₅H₁₆N₂O |
Molecular Weight | 240.3 g/mol |
Synonyms | 9-Imino-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one; EVT-1380220 (commercial code) |
Acridinone derivatives originated with 9-aminoacridine's discovery as an antiseptic in the early 20th century. The development of 3,3-dimethyl-substituted variants emerged in the 1990s when researchers sought to enhance DNA-binding specificity and metabolic stability. Key milestones include:
The introduction of gem-dimethyl groups at C3 represented a strategic innovation, reducing ring flexibility and improving pharmacokinetic properties compared to unsubstituted acridinones [7].
Nitrogen heterocycles like acridinones constitute >60% of FDA-approved small-molecule drugs. Research on 9-amino-3,3-dimethylacridinone specifically addresses:
The compound's versatility stems from its balanced aromaticity and hydrophilicity (logP ≈ 2.8), enabling blood-brain barrier penetration and intracellular accumulation .
Step 1: Acid-catalyzed cyclization of substituted anilines with carbonyl precursors yields 3,4-dihydro-3,3-dimethyl-1(2H)-acridinone [7]Step 2: Nitration at C9 followed by reduction to install the amino group
Route 2: Direct Amination
Nucleophilic displacement of 9-chloroacridinones with ammonia under pressure [9]
Modern optimizations include microwave-assisted reactions (30-minute completion vs. 24 hours conventionally) and chromatography-free purification . Yield optimization focuses on controlling temperature (60-80°C) and pH (8.5-9.0) during amination .
"2-(4-Methylacridine-9-yl)hexahydro-1H-isoindole-1,3(2H)-dione exhibited IC₅₀ = 5.4 μM against ovarian PA-1 cells" [9]
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3